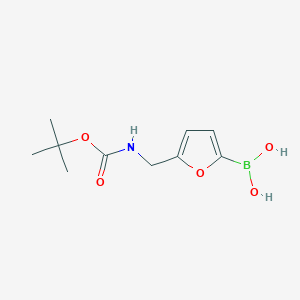

(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid

Descripción general

Descripción

(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid is a useful research compound. Its molecular formula is C10H16BNO5 and its molecular weight is 241.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .

Mode of Action

The 5-((BOC-Amino)methyl)furan-2-boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 5-((BOC-Amino)methyl)furan-2-boronic acid participates, is a part of broader biochemical pathways involving the formation of carbon-carbon bonds . These pathways are fundamental to organic synthesis, enabling the construction of complex organic compounds from simpler precursors .

Pharmacokinetics

For instance, it is recommended to store the compound in a freezer , which suggests that low temperatures may help preserve its stability and reactivity.

Result of Action

The result of the action of 5-((BOC-Amino)methyl)furan-2-boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action, efficacy, and stability of 5-((BOC-Amino)methyl)furan-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which the compound participates are known to be mild and tolerant to various functional groups . This suggests that the compound can maintain its reactivity in diverse chemical environments . Furthermore, the compound’s stability can be affected by storage conditions, as it is recommended to be stored in a freezer .

Análisis Bioquímico

Biochemical Properties

One of the key interactions of (5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in the development of protease inhibitors for therapeutic applications. Additionally, the compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research .

Cellular Effects

In particular, this compound has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can impact cellular metabolism, potentially leading to changes in energy production and utilization .

Molecular Mechanism

One of the primary mechanisms is the inhibition of serine proteases, where the boronic acid group forms a covalent bond with the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. Additionally, this compound can modulate the activity of other enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic properties .

Temporal Effects in Laboratory Settings

The presence of the Boc protecting group can influence the compound’s stability, as it may be susceptible to hydrolysis under acidic or basic conditions. Long-term studies have indicated that this compound maintains its biochemical activity over extended periods, making it suitable for use in various experimental setups .

Dosage Effects in Animal Models

At lower doses, this compound has been observed to modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, the compound can induce adverse effects such as cytotoxicity and organ damage, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can result in changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Once inside the cell, this compound can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue permeability and blood flow, which can affect its overall bioavailability and therapeutic efficacy .

Subcellular Localization

Studies have shown that this compound can localize to the cytoplasm, nucleus, and other organelles, where it can exert its effects on various biochemical processes. The compound’s localization can influence its activity and function, making it a valuable tool for studying subcellular processes .

Actividad Biológica

(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid, known by its CAS number 1072946-49-6, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring, which is known for its diverse biological properties, and a boronic acid moiety, which has been implicated in various biochemical interactions.

- Molecular Formula : C10H16BNO5

- Molecular Weight : 241.05 g/mol

- Structure : The compound contains a furan ring substituted with a tert-butoxycarbonyl (Boc) amino group and a boronic acid functional group.

1. Inhibition of Kinases

Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). In a comparative study, compounds similar to this compound demonstrated significant inhibition with IC50 values ranging from 8 nM to over 1 µM. The structure-activity relationship (SAR) indicated that modifications to the amino group and the introduction of different substituents could enhance or diminish activity against GSK-3β and related kinases like IKK-β and ROCK-1 .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in cell-based assays. For instance, in BV-2 microglial cells, it significantly decreased nitric oxide (NO) production and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This suggests potential applications in treating neuroinflammatory conditions .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines, including HT-22 (mouse hippocampal neurons) and BV-2 cells, revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound itself maintained cell viability at concentrations up to 10 µM. This characteristic is crucial for developing therapeutic agents with minimal side effects .

Data Tables

| Biological Activity | IC50 Value | Cell Line | Effect |

|---|---|---|---|

| GSK-3β Inhibition | 8 nM | - | Significant inhibition |

| NO Production Reduction | - | BV-2 | Decreased at 1 µM |

| IL-6 Level Reduction | - | BV-2 | Decreased at 1 µM |

| Cytotoxicity | >10 µM | HT-22/BV-2 | Maintained cell viability |

Case Study 1: GSK-3β Inhibition

A recent study evaluated several boronic acid derivatives for their ability to inhibit GSK-3β. Among those tested, this compound exhibited competitive inhibition with an IC50 value of approximately 8 nM, making it one of the most potent inhibitors identified in the series. The study emphasized the importance of the furan ring and the boronic acid moiety in facilitating this interaction.

Case Study 2: Neuroprotective Potential

In another investigation focused on neuroprotection, this compound was tested against oxidative stress-induced cell death in neuronal cell lines. The compound showed protective effects by reducing apoptosis markers and enhancing cell survival rates when exposed to neurotoxic agents.

Aplicaciones Científicas De Investigación

Drug Development

BOC-amino boronic acid is utilized in the synthesis of boron-containing compounds that exhibit biological activity. Its ability to form stable complexes with biomolecules allows it to be a key intermediate in the development of protease inhibitors and other therapeutic agents.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids, including BOC-amino boronic acid, showed promising activity against certain cancer cell lines by inhibiting specific proteases involved in tumor progression .

Bioconjugation

The compound serves as a useful building block for bioconjugation strategies, where it can be linked to peptides or proteins to enhance their stability and bioactivity. The BOC protecting group allows for selective deprotection under mild conditions, facilitating the attachment of various functional moieties.

Case Study : Research highlighted in Bioconjugate Chemistry described the successful application of BOC-amino boronic acid in creating targeted drug delivery systems via conjugation with antibodies, improving the specificity of anticancer therapies .

Polymer Synthesis

In material science, BOC-amino boronic acid is employed in the synthesis of novel polymers with enhanced properties. Its boronic acid functionality allows for cross-linking reactions that can tailor material characteristics such as thermal stability and mechanical strength.

Case Study : A publication in Macromolecules reported on the synthesis of a new class of polymeric materials using BOC-amino boronic acid as a monomer. The resulting polymers exhibited improved mechanical properties compared to traditional materials .

Sensors

The unique chemical properties of BOC-amino boronic acid make it suitable for developing sensors, particularly for detecting biomolecules. Its ability to interact with diols and other functional groups enables the design of selective sensors for glucose and other metabolites.

Case Study : An article in Analytical Chemistry described the development of a glucose sensor based on a polymer matrix incorporating BOC-amino boronic acid. The sensor demonstrated high sensitivity and selectivity towards glucose detection, showcasing its potential for clinical applications .

Summary Table of Applications

Propiedades

IUPAC Name |

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO5/c1-10(2,3)17-9(13)12-6-7-4-5-8(16-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGXXNRURJOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674526 | |

| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-49-6 | |

| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.